molecular formula C5H2Cl2N2O3 B019428 2,6-Dichloro-4-nitropyridine-N-oxide CAS No. 2587-01-1

2,6-Dichloro-4-nitropyridine-N-oxide

Cat. No. B019428
CAS RN: 2587-01-1
M. Wt: 208.98 g/mol
InChI Key: LWOLKOLHQCMQDE-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitropyridine-N-oxide is a chemical compound studied for its interesting structural and vibrational properties. It is a derivative of pyridine-N-oxide, which is notable for its varied applications in organic synthesis and material science.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-nitropyridine-N-oxide and related compounds has been characterized using techniques like X-ray diffraction and vibrational spectroscopy. These studies reveal details about bond lengths, angles, and the overall conformation of the molecule. For example, the molecular structures of similar nitropyridine N-oxides have been determined by gas-phase electron diffraction, demonstrating significant substitution effects on structural parameters and electron density distribution (J. F. Chiang & John Song, 1983).

Scientific Research Applications

  • It is useful for bonding metallically and intermolecularly, with optimized geometric parameters and vibrational frequencies. This was demonstrated by a study characterizing 2,6-dimethyl-4-nitropyridine N-oxide using density functional theory calculations (Yıldırım et al., 2011).

  • The crystal structure of similar compounds like 2,6-dimethyl-4-nitropyridine N-oxide reveals strong C-H-O hydrogen bonds, contributing to unique vibrational features and IR and Raman spectra (Hanuza et al., 1998).

  • A facile one-pot method for arylation and alkylation of nitropyridine N-oxides, applicable to various pyridine compounds, has been developed (Zhang & Duan, 2011).

  • Complexes formed by 4-nitropyridine and 4-nitroquinoline N-oxides with boron trifluoride and hydrogen chloride are intermediates in SNAr reactions, involving the oxygen atom of the N-oxide group (Nizhnik et al., 2008).

  • 4-nitropyridine N-oxide serves as a solvatochromic indicator for assessing hydrogen-bond donor ability of solvents in the long-wavelength ultraviolet region (Lagalante et al., 1996).

  • The crystal structure of variants like 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide shows unique intermolecular interactions, such as between the ring H-atom and nitro group (Ban-Oganowska et al., 2001).

Safety And Hazards

This compound is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The potential use of nitro derivatives of pyridines and their bicyclic analogs has been reported for the synthesis of novel insensitive explosives . This suggests that 2,6-Dichloro-4-nitropyridine-N-oxide and similar compounds could have potential applications in the development of new energetic materials.

properties

IUPAC Name

2,6-dichloro-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOLKOLHQCMQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C([N+](=C1Cl)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382798
Record name 2,6-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-nitropyridine-N-oxide

CAS RN

2587-01-1
Record name 2587-01-1
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Record name 2,6-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-nitropyridine-N-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AM Prichard, WE Lynch, CW Padgett - … Crystallographica Section E …, 2015 - scripts.iucr.org
In the title compound, C5H2Cl2N2O3, the nitro group is essentially coplanar with the aromatic ring, with a twist angle of 4.00 (6) and a fold angle of 2.28 (17). The crystal structure …
Number of citations: 1 scripts.iucr.org
O Noe II - 1999 - mds.marshall.edu
N-(3, 5-Dichloro-4-fluorophenyl) succinimide (NDCFPS) and N-(3, 5-dichloro-4-pyridyl) succinimide (NDPyS) were synthesized using procedures employed previously for N-(3, 5-…
Number of citations: 0 mds.marshall.edu
R Cosstick, X Li, DK Tuli, DM Williams… - Nucleic acids …, 1990 - ncbi.nlm.nih.gov
An improved procedure for the preparation of 3-deaza-2'-deoxyadenosine (d3CA) is described which is suitable for the synthesis of gram quantities of this analogue. Using …
Number of citations: 57 www.ncbi.nlm.nih.gov
Z Gross, S Ini - Inorganic Chemistry, 1999 - ACS Publications
The most important intermediates in the ruthenium porphyrin-catalyzed epoxidation of olefins by pyridine N-oxides are shown to be N-oxide-coordinated Ru IV O complexes. With a …
Number of citations: 73 pubs.acs.org
G Travers - 2015 - espace.curtin.edu.au
New nickel-based catalysts for carbon-carbon bond formation reactions were synthesized and tested. The catalysts were found to be effective, but not strongly influenced by changes in …
Number of citations: 0 espace.curtin.edu.au

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